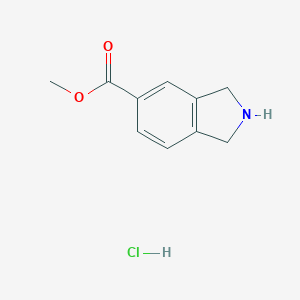

Methyl isoindoline-5-carboxylate hydrochloride

Description

The exact mass of the compound Methyl isoindoline-5-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl isoindoline-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoindoline-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJNRYHJEDJKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600394 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-93-8 | |

| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl isoindoline-5-carboxylate hydrochloride" synthesis from phthalonitrile

An In-depth Technical Guide to the Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride from a Phthalonitrile Precursor

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl isoindoline-5-carboxylate hydrochloride, a valuable intermediate in contemporary drug discovery and development. Recognizing the isoindoline scaffold's prevalence in pharmacologically active molecules[1], this document details a robust and efficient multi-step synthetic pathway. The strategy commences with the esterification of a substituted phthalonitrile, proceeds through a critical catalytic hydrogenation to form the isoindoline ring, and culminates in the formation of the stable hydrochloride salt. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols, ensuring reproducibility and scalability. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and well-validated approach to this important synthetic target.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic motif frequently encountered in a wide array of clinically significant drugs and biologically active compounds[1][2]. Its rigid, bicyclic structure serves as a versatile template for designing molecules that can effectively interact with various biological targets. Derivatives of isoindoline have demonstrated a remarkable range of pharmacological activities, including but not limited to applications as anti-inflammatory agents, treatments for multiple myeloma, and therapies for neurodegenerative disorders[1][3].

Methyl isoindoline-5-carboxylate hydrochloride, specifically, is a key building block. The presence of the methyl ester at the 5-position provides a crucial handle for further chemical modification and library synthesis, while the secondary amine of the isoindoline core allows for the introduction of diverse substituents. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for handling, formulation, and subsequent synthetic transformations[4][5]. This guide outlines a logical and field-proven synthetic strategy to access this high-value intermediate.

Retrosynthetic Analysis and Strategic Pathway Selection

A direct synthesis from unsubstituted phthalonitrile (1,2-dicyanobenzene) is not feasible for obtaining a 5-substituted isoindoline. Therefore, a judiciously chosen substituted precursor is required. The most logical and efficient pathway begins with a phthalonitrile derivative already bearing the carboxyl functional group at the desired position.

Our selected strategy involves a three-step sequence starting from 4,5-dicyanobenzoic acid . This approach is superior to alternatives as it involves protecting the reactive carboxylic acid as a stable methyl ester prior to the sensitive reduction step, thereby preventing undesirable side reactions and ensuring a cleaner conversion.

The overall synthetic transformation is outlined below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Methyl isoindoline-4-carboxylate hydrochloride | 127168-90-5 [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

Methyl Isoindoline-5-carboxylate Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword

In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery campaigns. The isoindoline scaffold, a privileged heterocyclic motif, has consistently demonstrated its value, appearing in a diverse array of biologically active compounds. This technical guide is dedicated to an in-depth exploration of a particularly versatile derivative: Methyl isoindoline-5-carboxylate hydrochloride . This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a cohesive narrative grounded in scientific principle. As a senior application scientist, my aim is to bridge the gap between raw data and practical application, elucidating the causality behind experimental choices and presenting robust, self-validating methodologies. We will dissect the core attributes of this compound, from its fundamental physicochemical properties to its strategic deployment in the synthesis of complex molecular architectures, thereby providing a comprehensive resource for its effective utilization in medicinal chemistry.

Core Molecular Attributes: Structure and Physicochemical Profile

Methyl isoindoline-5-carboxylate hydrochloride presents as a white to off-white solid, a formulation that enhances its stability and simplifies handling in a laboratory setting compared to its free base form[1]. The hydrochloride salt of the isoindoline nitrogen is a key feature, influencing its solubility and reactivity.

Chemical Structure and Inherent Reactivity

The molecule is built upon a bicyclic isoindoline core, where a pyrrolidine ring is fused to a benzene ring. The structure is characterized by two primary points of chemical reactivity: the secondary amine within the heterocyclic ring and the methyl ester at the 5-position of the benzene ring.

Caption: Chemical structure highlighting the key reactive centers.

The protonation of the secondary amine to form the hydrochloride salt effectively "protects" it from participating in nucleophilic reactions until neutralized. This inherent feature is a significant tactical advantage in multi-step syntheses. The methyl ester, on the other hand, is an electrophilic site, amenable to nucleophilic acyl substitution.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 213.66 g/mol | [2][3] |

| CAS Number | 127168-93-8 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents like water and methanol. | [1][4] |

| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere to ensure long-term stability. | [2] |

Synthesis and Mechanistic Considerations

The synthesis of methyl isoindoline-5-carboxylate hydrochloride can be approached from several precursors. A common and reliable strategy involves the deprotection of a suitably protected isoindoline derivative. The following protocol is a representative example, starting from a Boc-protected precursor, which is a widely used strategy in modern organic synthesis due to the stability of the Boc protecting group and the clean deprotection conditions.

Synthetic Workflow: From Protected Intermediate to Final Product

The rationale for this two-step approach is to first construct the isoindoline ring system with the amine protected, allowing for purification and characterization of a stable intermediate, followed by a straightforward deprotection to yield the desired hydrochloride salt.

Sources

- 1. CAS 127168-93-8: 1H-Isoindole-5-carboxylic acid, 2,3-dihyd… [cymitquimica.com]

- 2. Methyl isoindoline-5-carboxylate hydrochloride | 127168-93-8 [sigmaaldrich.com]

- 3. Methyl 5-isoindolinecarboxylate hydrochloride (1:1) | CAS: 127168-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 2,3-Dihydroisoindole hydrochloride | 32372-82-0 [chemicalbook.com]

An In-depth Technical Guide to Methyl Isoindoline-5-carboxylate Hydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of Methyl Isoindoline-5-carboxylate Hydrochloride (CAS Number: 127168-93-8), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthetic utility and reactivity, and discuss its significance as a scaffold for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound Profile

Methyl Isoindoline-5-carboxylate Hydrochloride is a heterocyclic organic compound featuring an isoindoline core.[1][2] The isoindoline structure consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] This particular derivative possesses a methyl ester at the 5-position of the isoindole ring and is supplied as a hydrochloride salt.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl Isoindoline-5-carboxylate Hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 127168-93-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 213.66 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Synonyms | Methyl 5-isoindolinecarboxylate hydrochloride, 2,3-Dihydro-1H-isoindole-5-carboxylic acid methyl ester hydrochloride | [1][3] |

Synthesis and Reactivity

A key aspect of this compound's utility is its role as a starting material in more complex syntheses. For instance, a patent for inhibitors of MLH1 and/or PMS2 for cancer treatment utilizes Methyl Isoindoline-5-carboxylate Hydrochloride as a key reactant.[4]

Reactivity of the Isoindoline Core

The isoindoline nucleus exhibits characteristic reactivity patterns that are crucial for its application in synthesis.

-

N-Acylation: The secondary amine within the isoindoline ring is nucleophilic and readily undergoes acylation reactions with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the nitrogen atom, a common strategy in drug design to modulate a compound's properties.[4]

-

Basicity: The nitrogen atom imparts basic properties to the molecule, allowing for the formation of hydrochloride salts, which often improves solubility and stability.

Reactivity of the Methyl Ester

The methyl ester group at the 5-position offers another site for chemical modification.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[5] This carboxylic acid can then be used for further functionalization, such as amide bond formation.

A general workflow for the synthetic utility of Methyl Isoindoline-5-carboxylate Hydrochloride is depicted below:

Analytical Characterization

Detailed analytical data for Methyl Isoindoline-5-carboxylate Hydrochloride is not widely published. However, based on the analysis of closely related structures, we can predict the key features that would be observed in its NMR and HPLC profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the isoindoline core, and the methyl protons of the ester group. The exact chemical shifts and coupling patterns would provide definitive structural confirmation. For example, in related indole carboxylates, the methyl ester protons typically appear as a singlet around 3.9 ppm, while aromatic protons resonate in the 7.0-8.5 ppm region.[6]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the isoindoline ring, and the methyl carbon of the ester. In similar structures, the carbonyl carbon of a methyl ester is typically observed around 165-175 ppm.[7]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of Methyl Isoindoline-5-carboxylate Hydrochloride. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[8] The retention time and peak purity would be used to determine the identity and purity of the compound.

Applications and Biological Relevance

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[9] Derivatives of isoindoline have been reported to exhibit a wide range of biological activities, highlighting the potential of Methyl Isoindoline-5-carboxylate Hydrochloride as a starting point for the synthesis of novel therapeutic agents.

-

Anticancer Activity: Substituted isoindolines have been investigated for their antitumor properties. Some derivatives have been shown to induce tumor cell death through mechanisms such as apoptosis and mitotic catastrophe.[5]

-

Analgesic and Anti-inflammatory Effects: Certain isoindoline-1,3-dione derivatives have demonstrated significant analgesic and anti-inflammatory activities.[5]

-

Enzyme Inhibition: Derivatives of isoindoline-1,3-dione have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[5] Additionally, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been described as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[10]

The following diagram illustrates the potential therapeutic areas where derivatives of the isoindoline core have shown promise:

Safety and Handling

Methyl Isoindoline-5-carboxylate Hydrochloride is classified as a warning-level hazard.[3] The following hazard and precautionary statements should be observed:

-

Hazard Statements (H-statements):

-

Precautionary Statements (P-statements):

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

Methyl Isoindoline-5-carboxylate Hydrochloride is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its readily functionalizable isoindoline core and methyl ester group provide multiple avenues for derivatization, enabling the exploration of a wide chemical space in the pursuit of novel drug candidates. While further research is needed to fully elucidate its own biological activity, its utility as a synthetic intermediate is well-established. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). PrepChem. Retrieved from [Link]

- Inhibitors of mlh1 and/or pms2 for cancer treatment. (2023). Google Patents.

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 2,3-dihydro-1h-isoindole-5-carboxylate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. Retrieved from [Link]

-

Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. (2014). PubMed. Retrieved from [Link]

-

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. (2004). PubMed. Retrieved from [Link]

Sources

- 1. CAS 127168-93-8: 1H-Isoindole-5-carboxylic acid, 2,3-dihyd… [cymitquimica.com]

- 2. Methyl 5-isoindolinecarboxylate hydrochloride (1:1) | CAS: 127168-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Methyl isoindoline-5-carboxylate hydrochloride | 127168-93-8 [sigmaaldrich.com]

- 4. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 5. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. cipac.org [cipac.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl Isoindoline-5-carboxylate Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl Isoindoline-5-carboxylate Hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Molecular Structure and Significance

Methyl isoindoline-5-carboxylate hydrochloride is a heterocyclic compound featuring an isoindoline core, which is a structural motif present in various biologically active molecules. Its characterization is crucial for confirming chemical identity, purity, and stability, which are fundamental aspects of the drug development process. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

Figure 2. Proposed MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of Methyl Isoindoline-5-carboxylate Hydrochloride.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or D₂O, due to the presence of the hydrochloride salt.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. [1]3. Data Acquisition: Standard ¹H and ¹³C{¹H} pulse programs are utilized. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

¹H NMR Data Interpretation

The ¹H NMR spectrum of Methyl Isoindoline-5-carboxylate Hydrochloride is expected to show distinct signals for the aromatic protons, the benzylic protons of the isoindoline ring, the methyl ester protons, and the N-H protons. The chemical shifts are influenced by the electron-withdrawing ester group and the protonated amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂⁺ | 9.0 - 10.0 | br s | 2H |

| H4, H6 | 7.8 - 8.0 | m | 2H |

| H7 | 7.5 - 7.6 | d | 1H |

| C1-H₂, C3-H₂ | 4.5 - 4.7 | s | 4H |

| OCH₃ | 3.8 - 3.9 | s | 3H |

Table 2. Predicted ¹H NMR data in DMSO-d₆.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are characteristic of the different types of carbon atoms present.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C3a, C7a | 135 - 140 |

| C5 | 130 - 132 |

| C4, C6 | 128 - 130 |

| C7 | 123 - 125 |

| C1, C3 | 52 - 54 |

| OCH₃ | 51 - 53 |

Table 3. Predicted ¹³C NMR data in DMSO-d₆.

Figure 3. Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl Isoindoline-5-carboxylate Hydrochloride will exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Experimental Protocol: FT-IR

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation

The key diagnostic absorption bands in the IR spectrum are expected in the following regions:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (NH₂⁺) | 3200 - 2800 | Broad, strong absorption |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak bands |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to weak bands |

| C=O Stretch (Ester) | 1725 - 1705 | Strong, sharp absorption |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak bands |

| C-O Stretch (Ester) | 1300 - 1100 | Strong absorption |

Table 4. Predicted key IR absorption bands.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of Methyl Isoindoline-5-carboxylate Hydrochloride. The combination of MS, ¹H NMR, ¹³C NMR, and IR spectroscopy allows for unambiguous confirmation of the molecular structure and provides a benchmark for quality control in synthetic and drug development applications. The provided protocols and data interpretations are designed to be a valuable resource for scientists working with this and related compounds.

References

-

Wang, L., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(15), 7057-7073. [Link] [2][3][4]2. Manfroni, G., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives. New Journal of Chemistry, 38, 5548-5557. [Link] [1]3. Koparir, P., et al. (2020). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications, 14(3), 223-230. [Link] [5]4. Singh, R., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21811–21828. [Link] [6][7]5. PubChem. (n.d.). Methyl isoindoline-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility and Stability of Methyl Isoindoline-5-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl isoindoline-5-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for more complex molecular architectures. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and the integrity of downstream experimental data. This guide provides a comprehensive technical overview of these critical attributes. We will explore the theoretical underpinnings of its expected behavior and present detailed, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory and research purposes.

Physicochemical Profile and Inferred Properties

Methyl isoindoline-5-carboxylate hydrochloride (CAS No: 127168-93-8) possesses a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Its structure, comprising a bicyclic isoindoline core, a methyl ester functional group, and a hydrochloride salt, dictates its likely physicochemical behavior.

-

Isoindoline Core: The isoindoline nucleus is a reduced form of isoindole. The secondary amine within this structure is protonated in the hydrochloride salt form, which is expected to significantly enhance its aqueous solubility compared to the free base.

-

Methyl Ester Group: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. This represents a primary potential degradation pathway.

-

Hydrochloride Salt: The salt form generally improves solid-state stability and handling characteristics. Its presence will dictate the pH of aqueous solutions and influence solubility behavior.

Aqueous and Organic Solubility: A Protocol for Determination

The solubility of a compound is a critical parameter for its biological and chemical applications. As a hydrochloride salt, enhanced aqueous solubility is anticipated. The following protocol outlines a systematic approach to quantify the solubility of Methyl isoindoline-5-carboxylate hydrochloride in various media.

Predicted Solubility Behavior

Based on its structure as a hydrochloride salt of a secondary amine, the compound's aqueous solubility is expected to be pH-dependent. At lower pH values, the amine remains protonated, favoring solubility. As the pH increases towards and beyond the pKa of the isoindoline nitrogen, the free base will precipitate, leading to a decrease in solubility. In organic solvents, the polarity of the solvent will play a key role. Protic solvents like methanol and ethanol are likely to be good solvents, while less polar aprotic solvents such as dichloromethane and ethyl acetate may show moderate to low solubility. Non-polar solvents like hexanes are expected to be poor solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Solubility Measurement

Objective: To determine the equilibrium solubility of Methyl isoindoline-5-carboxylate hydrochloride in water, pH-buffered solutions, and common organic solvents.

Materials:

-

Methyl isoindoline-5-carboxylate hydrochloride

-

Deionized water

-

pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer[1]

-

Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters (ensure compatibility with organic solvents)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of Methyl isoindoline-5-carboxylate hydrochloride (e.g., 10 mg) to a series of vials. The excess is crucial to ensure saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (water, buffers, organic solvents).

-

Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This removes any remaining solid particles.

-

Dilution and Analysis: Prepare appropriate dilutions of the filtered supernatant. Analyze the diluted samples using a pre-validated stability-indicating HPLC-UV method.

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard calibration curve. The solubility is reported in mg/mL.

Data Presentation: The results should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | TBD |

| pH 1.2 Buffer | 25 | TBD |

| pH 4.5 Buffer | 25 | TBD |

| pH 6.8 Buffer | 25 | TBD |

| Methanol | 25 | TBD |

| Ethanol | 25 | TBD |

| Dichloromethane | 25 | TBD |

| Ethyl Acetate | 25 | TBD |

| Acetonitrile | 25 | TBD |

Chemical Stability and Forced Degradation Studies

Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity to understand its degradation pathways and to develop stable formulations.[2][3] Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify potential degradation products.

Potential Degradation Pathways

The primary anticipated degradation pathways for Methyl isoindoline-5-carboxylate hydrochloride are:

-

Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid.

-

Oxidation: The isoindoline ring, particularly the benzylic C-N bonds, could be susceptible to oxidation.

-

Thermolysis: High temperatures may induce degradation, potentially through decarboxylation or other complex reactions.

-

Photolysis: Exposure to light, particularly UV radiation, may lead to photodegradation.

Workflow for Forced Degradation Studies

The following diagram illustrates the systematic approach to conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

Objective: To identify the degradation products and degradation pathways of Methyl isoindoline-5-carboxylate hydrochloride under various stress conditions.

General Procedure:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

-

Expose aliquots of the stock solution (and solid compound for thermal and photolytic studies) to the stress conditions outlined below.

-

At specified time points, withdraw samples, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

-

Strive for a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Conduct the study at room temperature due to the typically rapid nature of base-catalyzed ester hydrolysis. Sample at early time points (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3% H₂O₂).[4]

-

Keep the mixture at room temperature and protected from light. Sample at various time points (e.g., 2, 6, 12, 24 hours).

-

-

Thermal Degradation (Thermolysis):

-

In Solution: Heat the stock solution at a high temperature (e.g., 80°C) in a sealed vial.

-

Solid State: Place a thin layer of the solid compound in an oven at the same temperature.

-

Sample at various time points (e.g., 1, 3, 7 days). For the solid sample, dissolve in the mobile phase before analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette or other transparent container) and a thin layer of the solid compound to a light source according to ICH Q1B guidelines.[4] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

Analytical Methodologies

A robust, stability-indicating HPLC method is the cornerstone of these studies.

HPLC Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradants.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A PDA detector is highly recommended for assessing peak purity.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5][6][7]

Characterization of Degradation Products:

-

Peak Purity Analysis: Use a PDA detector to confirm that the chromatographic peak of the parent compound is pure in the stressed samples.

-

LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of the degradation products, which is a crucial step in their structural elucidation.

Storage and Handling Recommendations

Based on the inferred chemical properties and the potential for degradation, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term storage at -20°C. Short-term storage at 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic or oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the isoindoline ring. |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photolytic degradation. |

| Moisture | Store in a desiccator or with a desiccant. | To minimize hydrolysis of the ester and degradation of the hydrochloride salt. |

Conclusion

References

-

SIELC. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- (2014).

- (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER.

- (n.d.).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

- (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

- (2023). Solubility of Organic Compounds.

- (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

- 1. who.int [who.int]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to Starting Materials for Novel Heterocyclic Compounds

Introduction: The Central Role of Heterocycles and the Strategic Importance of Precursor Selection

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science. Their ubiquity is staggering; a 2021 analysis revealed that approximately 60% of all small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle.[1][2] This structural and functional diversity stems from the strategic incorporation of heteroatoms (most commonly nitrogen, oxygen, or sulfur) into cyclic frameworks, which modulates a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[3]

The quest for novel heterocycles—those with unique substitution patterns, fused ring systems, or entirely new scaffolds—is a primary driver of modern drug discovery. However, the novelty and ultimate utility of the final compound are fundamentally dictated by the choice of starting materials. A sophisticated understanding of precursor reactivity and the interplay between starting materials and modern synthetic methodologies is therefore paramount.

This guide moves beyond a simple catalog of reagents. It provides an in-depth analysis of core starting materials through the lens of contemporary synthetic strategies. We will explore the causality behind experimental choices, demonstrating how the rational selection of precursors enables access to molecular complexity and diversity with efficiency and control. We will delve into foundational building blocks for N, O, and S-heterocycles before examining how transformative technologies like multicomponent reactions, C-H activation, and photocatalysis are redefining the logic of precursor selection.

Part 1: Foundational Building Blocks for Core Heteroatoms

The classical approach to heterocyclic synthesis involves the cyclization of a linear precursor containing the requisite heteroatom(s). The choice of this precursor is the first critical decision point, defining the fundamental architecture of the target molecule.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen heterocycles are the most prevalent class in pharmaceuticals, found in everything from antiviral medications to central nervous system agents.[]

-

Amines, Anilines, and Hydrazines: These are the most fundamental building blocks. Primary amines and anilines are crucial for syntheses requiring a single nitrogen atom, such as in the formation of pyrroles, indoles, and quinolines.[5][6] Hydrazines and their derivatives are indispensable for constructing five-membered rings with adjacent nitrogen atoms, most notably pyrazoles.[6]

-

Isatoic Anhydrides: These commercially available substrates serve as versatile precursors for quinazoline and quinazolinone scaffolds. In a one-pot, three-component reaction, isatoic anhydride can react with primary amines and isatin to generate spiro[isoindoline-1,2′-quinazoline] derivatives, demonstrating an efficient pathway to complex, biologically relevant structures.[7]

-

Propargyl Aldehydes and Alkynyl Aldehydes: These bifunctional molecules contain both an electrophilic aldehyde and a reactive alkyne, making them powerful starting materials for a variety of N-heterocycles. For instance, they can react with hydrazines to form pyrazoles or with N-tosyl-2-aminobenzaldehydes to construct the quinoline core.[6]

Precursors for Oxygen-Containing Heterocycles

Oxygen heterocycles are widespread in natural products and serve as versatile synthetic intermediates.[8]

-

Phenol Derivatives: Benzo-fused oxygen heterocycles, such as benzofurans, have traditionally been synthesized from phenol-based starting materials like salicylaldehyde or 2-bromophenol derivatives.[9]

-

α-Diazocarbonyl Compounds: These high-energy compounds are excellent precursors for transition metal-catalyzed reactions. In the presence of a rhodium(II) catalyst, they can generate a Rh(II)-carbene, which undergoes intramolecular O-H insertion to efficiently form substituted tetrahydrofuran derivatives. This strategy provides a rapid and clean method for constructing these important cyclic ethers.

-

Tetronic Acid: This versatile dicarbonyl compound is an exceptional building block for both oxygen and nitrogen-containing heterocycles, particularly through multicomponent reactions (MCRs).[10] Its inherent reactivity allows it to participate in cascades to form complex structures like furo[3,4-b]chromenes and benzodiazepines.[10]

Precursors for Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are integral to a wide range of pharmaceuticals, including β-lactam antibiotics and anti-inflammatory drugs.[11]

-

Vinyl Sulfides: These substrates can react with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form α,β-unsaturated thiocarbenium ions.[12] This in-situ generation of a reactive electrophile allows for subsequent intramolecular cyclization with an appended nucleophile, providing a direct route to various sulfur heterocycles.[12]

-

2-Aminothiophenols: A cornerstone for the synthesis of benzothiazoles, these molecules combine a nucleophilic thiol and an amino group. Their photocatalyzed reaction with various reagents is a widely studied method due to its simplicity and the commercial availability of the starting materials.[13]

-

Sulfur Monochloride (S₂Cl₂): For the synthesis of complex, polysulfur-nitrogen heterocycles, sulfur monochloride is a uniquely reactive reagent. It can act as an electrophile, an oxidant, and a sulfurating agent simultaneously, enabling cascade transformations that lead to complex systems like 1,2-dithioles and 1,2,3-dithiazoles from simple organic substrates in a single pot.[14]

Part 2: Modern Synthetic Strategies and Their Influence on Precursor Design

Modern synthetic chemistry prioritizes efficiency, atom economy, and sustainability. These principles have given rise to powerful new strategies that have, in turn, reshaped the logic of how starting materials are designed and selected.

Multicomponent Reactions (MCRs): Convergent Complexity

MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[15] This approach is a cornerstone of green chemistry, minimizing waste and operational steps while rapidly generating molecular diversity.[16][17] The choice of starting materials is not just about incorporating heteroatoms but about designing a convergent reaction cascade.

The power of MCRs lies in their flexibility. For example, the Petasis three-component reaction couples an aldehyde, an amine, and a boronic acid to generate multifunctional templates that can be further elaborated.[18] The strategic pairing of functional groups within the MCR inputs allows for subsequent, selective cyclizations, leading to a diverse collection of heterocyclic products from a common set of starting materials.[18]

The diagram below illustrates the convergent nature of MCRs, where simple, readily available starting materials are combined in a single operation to generate a complex, drug-like heterocyclic scaffold.

Caption: Workflow for a Multicomponent Reaction (MCR).

C-H Activation: The Logic of Direct Functionalization

Transition metal-catalyzed C-H activation has revolutionized synthesis by treating ubiquitous C-H bonds as functional groups.[19] This strategy avoids the need for pre-functionalized starting materials (like organohalides or organometallics), dramatically improving step- and atom-economy.[19][20]

The key to this approach is often a directing group on the starting material, which positions a metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity. For example, an imidazole ring can function as a directing group to guide the ortho-C-H arylation of 2-aroyl-imidazoles.[21] After the reaction, the directing group can often be removed or converted into another functional group, adding to the synthetic utility. This changes the paradigm of precursor design: instead of building a molecule with reactive handles, one designs a substrate with a directing group that enables the selective formation of bonds at otherwise inert positions.

This diagram shows how a directing group (DG) on a starting material guides a metal catalyst to selectively cleave and functionalize a specific C-H bond.

Caption: Directed C-H activation catalytic cycle.

Photocatalysis and Flow Chemistry: Enabling New Reactivity

Modern synthesis is increasingly leveraging alternative energy sources and advanced reactor technologies.

-

Visible-Light Photocatalysis: This strategy uses light to generate high-energy reactive intermediates (like radicals) from stable precursors under exceptionally mild conditions.[22][23] The choice of starting material is dictated by its ability to interact with the excited photocatalyst. For instance, tertiary amines can act as reductive quenchers, generating α-amino radicals that can engage in cyclization reactions to form N-heterocycles.[22] This opens up new reaction pathways that are often inaccessible through traditional thermal methods.

-

Flow Chemistry: Performing reactions in continuous-flow reactors offers superior control over temperature, pressure, and reaction time, enhancing safety and scalability.[24][25] This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.[3] The selection of starting materials for flow synthesis often prioritizes solubility and compatibility with pumping systems, and the technology enables the use of reactive species that would be difficult to handle in batch processing.[26]

Part 3: Field-Proven Methodologies and Data

To translate conceptual understanding into practice, this section provides a detailed experimental protocol for a modern heterocyclic synthesis and presents data on substrate scope.

Experimental Protocol: Ultrasound-Assisted, Three-Component Synthesis of a Benzodiazepine Derivative

This protocol is adapted from the work of Naeimi et al., as described in the review by Javahershenas, and demonstrates a green, efficient, multicomponent synthesis of a biologically relevant tetracyclic benzodiazepine framework using tetronic acid as a key starting material.[10]

Objective: To synthesize a tetrahydro-1H-benzo[b]furo[3,4-e][7][10]diazepine derivative via a one-pot, three-component reaction.

Starting Materials:

-

Tetronic acid (1 equivalent)

-

o-Phenylenediamine (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Catalyst: Fe-MCM-41-IL nanocomposite (as described in the source literature)

-

Solvent: Water (H₂O)

Apparatus:

-

High-intensity ultrasonic probe or bath

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add tetronic acid (1.0 mmol), o-phenylenediamine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the Fe-MCM-41-IL nanocomposite catalyst in 5 mL of water.

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath or immerse the tip of an ultrasonic probe into the reaction mixture. Irradiate the mixture at a specified power and temperature (e.g., 60 °C) while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within a short timeframe (e.g., 15-30 minutes) as indicated by the consumption of starting materials.

-

Workup: Upon completion, add 10 mL of ethyl acetate to the reaction mixture and stir for 5 minutes. Separate the catalyst by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 x 10 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure benzodiazepine derivative.

Trustworthiness (Self-Validation): This protocol incorporates principles of green chemistry by using water as a solvent, an efficient ultrasound energy source, and a recyclable catalyst.[7][27][28] The success of the reaction is readily validated by standard analytical techniques (TLC, NMR, MS) confirming the formation of the complex tetracyclic product from three simple starting materials in a single, rapid step.

Data Presentation: Substrate Scope for a Three-Component 4H-Pyran Synthesis

The synthesis of 4H-pyrans often proceeds via a three-component reaction of an aldehyde, a source of active methylene (like malononitrile), and a 1,3-dicarbonyl compound.[15] The choice of the aldehyde starting material significantly impacts the reaction's efficiency and the properties of the final product.

| Entry | Aldehyde Starting Material (R group) | Catalyst | Reaction Time (min) | Yield (%) |

| 1 | C₆H₅- (Benzaldehyde) | Piperidine | 30 | 92 |

| 2 | 4-Cl-C₆H₄- (4-Chlorobenzaldehyde) | Piperidine | 25 | 95 |

| 3 | 4-NO₂-C₆H₄- (4-Nitrobenzaldehyde) | Piperidine | 15 | 98 |

| 4 | 4-CH₃O-C₆H₄- (4-Methoxybenzaldehyde) | Piperidine | 45 | 88 |

| 5 | 2-Furyl- | Piperidine | 40 | 85 |

This table is a representative summary based on typical outcomes for this reaction class as discussed in the literature.[15] It demonstrates that electron-withdrawing groups on the aldehyde (Entries 2 & 3) can accelerate the reaction and lead to higher yields, while electron-donating groups (Entry 4) may slow it down.

Conclusion

The selection of starting materials for novel heterocyclic synthesis has evolved from a linear consideration of precursor cyclization to a multidimensional strategic process. While foundational building blocks remain essential, the advent of powerful synthetic methodologies like multicomponent reactions and C-H activation has shifted the focus toward designing precursors that are optimized for these convergent and efficient transformations. The modern synthetic chemist must consider not only the atoms and bonds present in a starting material but also its potential to participate in catalytic cycles, direct reactivity to specific sites, and contribute to sustainable and atom-economical processes. By understanding the deep causal links between precursor structure and reaction mechanism, researchers can unlock new pathways to the novel heterocyclic compounds that will drive future innovations in medicine and technology.

References

- Javahershenas, R. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.

- Yoshida, K., & Morita, N. (n.d.). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. National Institutes of Health.

- Sunderhaus, J. D., & Martin, S. F. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie.

- Gallo, E., & Martina, K. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI.

- Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.

- Majumdar, K. C., & Chattopadhyay, B. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles. ResearchGate.

- Various Authors. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Springer.

- Shaikh, A. A., et al. (2012). Multicomponent Reactions (MCRs) as a Green Approach Towards the Synthesis of Various Heterocyclic Compounds. CIBTech.

- Baumann, M., & Baxendale, I. R. (2018). Flow Chemistry Approaches Applied to the Synthesis of Saturated Heterocycles. Vapourtec.

- Sharma, A. (Ed.). (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer.

- Martina, K., & Gallo, E. (2021). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry.

- El-Sayed, R., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. ResearchGate.

- Schäfer, C., et al. (2022). Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. Current Organic Synthesis.

- Xiao, W., & Chen, J.-R. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. Accounts of Chemical Research.

- Manna, A. K., & Sharma, S. (n.d.). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. National Institutes of Health.

- Montaño-Priede, J. L., et al. (n.d.). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. RSC Advances.

- Sharma, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.

- Shi, W., & Wang, J. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of a-diazocarbonyl compounds. Tetrahedron Letters.

- El-Sayed, R., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Medicinal Chemistry Research.

- Kathuria, A., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. Molecular Diversity.

- Fagnoni, M., & Protti, S. (2018). Photocatalyzed Formation of Heterocycles. ResearchGate.

- Baumann, M., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity.

- Griesbeck, A. G., & Hoffmann, N. (n.d.). Photocatalytic Synthesis of Nitrogen-Containing Heterocycles. ResearchGate.

- Il'ina, I. V., et al. (2018). Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids. ResearchGate.

- Gholami, M., & Bazgir, A. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.

- Di Mauro, G., & Monbaliu, J.-C. M. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.

- Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles.

- Cui, Y., & Floreancig, P. E. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters.

- Ryabukhin, S. V., & Plaskon, A. S. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkivoc.

- Sharma, S., & Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Nature Communications.

- Vicente, F. (2018). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. National Institutes of Health.

- Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles.

- Vitaku, E., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

- Sharma, P., & Kumar, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. Oriental Journal of Chemistry.

- Pati, B. V., et al. (n.d.). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3- diyne. ChemRxiv.

- Various Authors. (n.d.). Catalytic C-H Activation. Chemistry Letters.

- McMurray, L., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.

- Sharma, P., & Sharma, R. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research.

- C-H activation. (2024). YouTube.

- Wikipedia. (n.d.). Heterocyclic compound.

- Vitaku, E., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health.

- Singh, R., et al. (2018). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online.

- BOC Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs.

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 5. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. soc.chim.it [soc.chim.it]

- 14. arkat-usa.org [arkat-usa.org]

- 15. cibtech.org [cibtech.org]

- 16. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. vapourtec.com [vapourtec.com]

- 25. researchgate.net [researchgate.net]

- 26. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]

- 27. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]

- 28. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl Isoindoline-5-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of Methyl Isoindoline-5-carboxylate Hydrochloride (CAS No: 127168-93-8), a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic importance in modern pharmacology.

Core Molecular Attributes and Physicochemical Properties

Methyl isoindoline-5-carboxylate hydrochloride is a substituted isoindoline, a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for its use in many synthetic and biological applications. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | [2] |

| Synonyms | Methyl 5-isoindolinecarboxylate hydrochloride | [3] |

| CAS Number | 127168-93-8 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Physical Form | Solid, gray or brown powder | [2][3] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis Strategy: A Self-Validating Protocol

The synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride is typically achieved through the deprotection of a suitable N-protected precursor. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent unwanted side reactions at the nitrogen atom during the synthesis of the isoindoline core. The final deprotection with acid concurrently forms the desired hydrochloride salt.

This multi-step approach represents a self-validating system. Successful isolation and characterization of the protected intermediate provide a quality control checkpoint, ensuring that only high-purity material is advanced to the final, often irreversible, deprotection step.

Plausible Synthetic Pathway

A scientifically sound approach begins with the construction of the N-Boc protected isoindoline ring, followed by acidic deprotection.

Caption: Plausible synthetic workflow for Methyl isoindoline-5-carboxylate HCl.

Experimental Protocol: Deprotection of N-Boc Precursor

This protocol is adapted from established procedures for the synthesis of the target molecule.[4]

-

Reaction Setup: To a solution of 2-(tert-Butyl) 5-methylisoindoline-2,5-dicarboxylate (1.0 eq) in a suitable flask, add a solution of 4 M Hydrochloric Acid in 1,4-Dioxane (10 eq).

-

Causality: Dioxane is an excellent solvent for both the protected starting material and the acid. The large excess of HCl ensures the complete and rapid cleavage of the acid-labile Boc group and provides the chloride counter-ion for the final salt.

-

-

Reaction Conditions: Stir the reaction mixture at 50°C for 4 hours.

-

Causality: Gentle heating accelerates the deprotection reaction, ensuring it proceeds to completion in a reasonable timeframe. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

-

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess HCl.

-

Causality: Removal of the volatile components under reduced pressure yields the crude solid product. As the hydrochloride salt is the desired final form, an aqueous work-up or neutralization is avoided.

-

-

Purification: The resulting solid, Methyl Isoindoline-5-carboxylate Hydrochloride, can be used directly for many applications or further purified by trituration or recrystallization from an appropriate solvent system (e.g., methanol/ether) if necessary.

Analytical Characterization: Confirming Identity and Purity

Robust analytical characterization is non-negotiable in drug development. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides unambiguous confirmation of the molecular structure and an assessment of purity.

Caption: Standard analytical workflow for compound validation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl Isoindoline-5-carboxylate, analysis is typically performed on the free base.

-

Method: Electrospray Ionization (ESI) in positive mode is standard for nitrogen-containing compounds as they are readily protonated.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ is expected.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the ratio of protons in different environments.

-

Expected Spectrum: The ¹H NMR spectrum of Methyl Isoindoline-5-carboxylate Hydrochloride in a solvent like DMSO-d₆ is predicted to show the following key signals:

-

Aromatic Protons (3H): Signals in the range of δ 7.5-8.0 ppm. Due to the substitution pattern, these protons will appear as a multiplet or as distinct doublets and singlets.

-

Isoindoline CH₂ Protons (4H): Two distinct signals, likely singlets or narrow multiplets, around δ 4.5 ppm, corresponding to the two equivalent methylene groups of the isoindoline ring.

-

Methyl Ester Protons (3H): A sharp singlet around δ 3.9 ppm.

-

Amine Proton (2H): A broad singlet, typically downfield (δ 9.0-10.0 ppm), corresponding to the protonated amine (NH₂⁺). The chemical shift and appearance can vary depending on solvent and concentration.

-

Applications in Research and Drug Development

The true value of Methyl Isoindoline-5-carboxylate Hydrochloride lies in its role as a versatile building block. The isoindoline core is a cornerstone pharmacophore in numerous approved drugs, including lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[1][5]

The primary amine of the isoindoline moiety serves as a key synthetic handle, allowing for the attachment of various side chains and functional groups through reactions such as:

-

Acylation

-

Alkylation

-

Reductive amination

-

Urea/thiourea formation

The presence of the methyl ester at the 5-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This dual functionality makes it an exceptionally valuable intermediate for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns in areas such as oncology, inflammation, and neurodegenerative diseases.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a warning-level hazard.[3] Key hazard statements include:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[3]

References

- BenchChem. (2025). The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. Benchchem.com.

-

Wang, L., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(15), 7057-7075. Available from: [Link]

-

Shaikh, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(21), 7247. Available from: [Link]

- US Patent US20100234340A1. (2010). Substituted Spiroamide Compounds. Google Patents.

-

PubChemLite. (n.d.). Methyl 2,3-dihydro-1h-isoindole-5-carboxylate hydrochloride. Available from: [Link]

-

BIOFOUNT. (n.d.). 127168-93-8|Methyl isoindoline-5-carboxylate hydrochloride. Biofount.com. Available from: [Link]

-

PubChem. (n.d.). Methyl isoindoline-5-carboxylate. National Institutes of Health. Available from: [Link]

Sources

- 1. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 2,3-dihydro-1h-isoindole-5-carboxylate hydrochloride (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Safe Handling of Methyl Isoindoline-5-Carboxylate Hydrochloride

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl isoindoline-5-carboxylate hydrochloride (CAS No. 127168-93-8), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of safety and procedural integrity.

Understanding the Compound: A Profile of Methyl Isoindoline-5-Carboxylate Hydrochloride

Methyl isoindoline-5-carboxylate hydrochloride is a heterocyclic amine salt. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule. Given its reactive potential as a research intermediate and the nature of hydrochloride salts, a thorough understanding of its hazard profile is paramount for safe handling.

Hazard Identification and GHS Classification: A Precautionary Approach

A critical aspect of chemical safety is the correct identification of hazards as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For Methyl isoindoline-5-carboxylate hydrochloride, a review of supplier safety data sheets (SDS) reveals certain discrepancies in GHS classification. Some sources may indicate a "Warning" signal word, while others suggest a "Danger" signal word with more severe hazard statements.